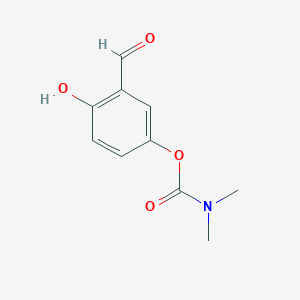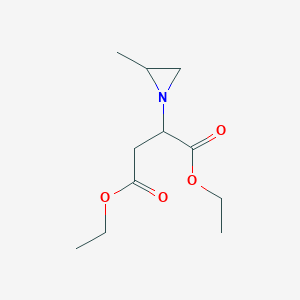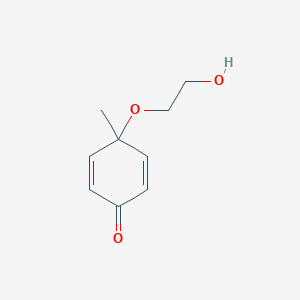![molecular formula C30H38N4O4 B12608507 3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] CAS No. 648441-16-1](/img/structure/B12608507.png)
3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound consists of a dodecane backbone with two 1,2,4-oxadiazole rings substituted with benzyloxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] typically involves the following steps:
Formation of 1,2,4-oxadiazole rings: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Attachment of benzyloxy groups: The benzyloxy groups are introduced via nucleophilic substitution reactions, where benzyl alcohol reacts with the oxadiazole rings.
Linking with dodecane: The final step involves the coupling of the two benzyloxy-substituted oxadiazole rings with a dodecane chain, often using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The oxadiazole rings can be reduced to form amine derivatives.
Substitution: The benzyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Dodecane-1,12-diyl)bis[1-methyl-1H-benzo[d]imidazol-3-ium] bromide
- 3,3’-(Dodecane-1,12-diyl)bis[1-methylimidazolium] 5,5’-azotetrazolate
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] is unique due to its specific structural features, such as the presence of benzyloxy groups and the dodecane linker, which confer distinct chemical and physical properties. These features make it particularly suitable for applications in advanced materials and drug delivery systems.
Properties
CAS No. |
648441-16-1 |
|---|---|
Molecular Formula |
C30H38N4O4 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
5-phenylmethoxy-3-[12-(5-phenylmethoxy-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C30H38N4O4/c1(3-5-7-15-21-27-31-29(37-33-27)35-23-25-17-11-9-12-18-25)2-4-6-8-16-22-28-32-30(38-34-28)36-24-26-19-13-10-14-20-26/h9-14,17-20H,1-8,15-16,21-24H2 |
InChI Key |
KTRMZESLKWKIAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NO2)CCCCCCCCCCCCC3=NOC(=N3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


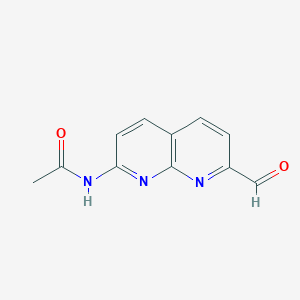
![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)
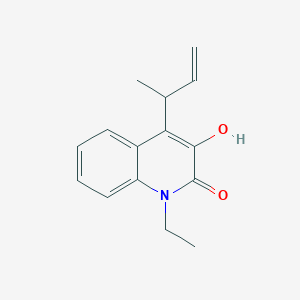
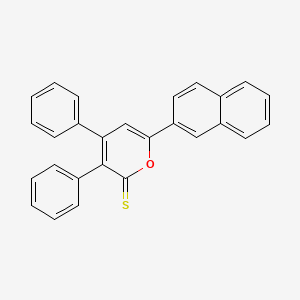


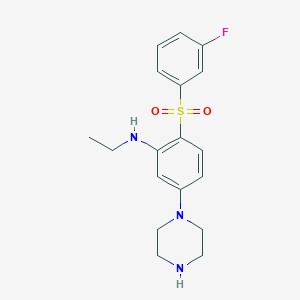

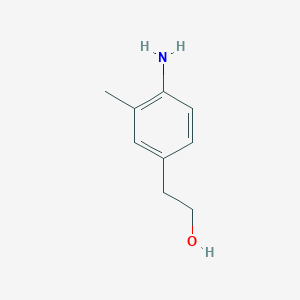
![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)
